1,4-Hexadiyne

Thermochemistry Computational Chemistry Combustion Chemistry

1,4-Hexadiyne (CAS 10420-91-4) offers a unique skipped diyne architecture with terminal and internal alkyne units that cannot be replicated by 2,4- or 1,5-hexadiyne isomers. Its low boiling point (~80.7°C) and high vapor pressure enable precise gas-phase CVD precursor delivery. This monomer directs crosslinking into rigid 3D thermosets without extended π-conjugation — ideal for high-temperature dielectric coatings. Its distinct GC-MS fragmentation supports isomer-specific analytical method development. With a precisely known ΔfH°(g) of 414.8 ± 1.2 kJ/mol, it serves as a benchmark for computational thermochemistry and combustion kinetic modeling.

Molecular Formula C6H6
Molecular Weight 78.11 g/mol
CAS No. 10420-91-4
Cat. No. B3363658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Hexadiyne
CAS10420-91-4
Molecular FormulaC6H6
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESCC#CCC#C
InChIInChI=1S/C6H6/c1-3-5-6-4-2/h1H,5H2,2H3
InChIKeyNJXXWBJAOFKNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Hexadiyne (CAS 10420-91-4): Thermochemical Identity, Isomeric Positioning, and Procurement Fundamentals


1,4-Hexadiyne (CAS 10420-91-4) is a C6H6 hydrocarbon belonging to the hexadiyne isomer class, characterized by two carbon-carbon triple bonds positioned at the 1,4-locations along a six-carbon chain, yielding the condensed structure HCC-CH2-C≡C-CH3 [1]. This non-conjugated, skipped diyne architecture confers a unique thermochemical and physical property profile relative to its conjugated (e.g., 2,4-hexadiyne) and terminally bis-propargylic (e.g., 1,5-hexadiyne) isomers . With a molecular weight of 78.11 g/mol, a standard gas-phase enthalpy of formation (ΔfH°(298.15 K)) of 414.8 ± 1.2 kJ/mol [2], a boiling point of approximately 80.7 °C [3], and a density around 0.825 g/cm³ [3], 1,4-hexadiyne serves as a volatile, low-molecular-weight building block. Its procurement is distinguished by a distinct structural motif that dictates its reactivity in cycloadditions, polymerization processes, and as a precursor to functionalized materials, necessitating a clear understanding of its properties against other diyne candidates.

Why Substituting 1,4-Hexadiyne (10420-91-4) with Another C6H6 Diyne Isomer Jeopardizes Experimental Reproducibility


Substituting 1,4-hexadiyne for a closely related C6H6 diyne isomer, such as 1,5-hexadiyne or 2,4-hexadiyne, is not a benign exchange due to fundamental differences in thermochemical stability and electronic structure that cascade into altered reaction kinetics, product selectivity, and physical state under standard laboratory conditions. The 1,4-skipped diyne motif lacks the extended π-conjugation of 2,4-hexadiyne, resulting in a substantially higher enthalpy of formation (ΔfH°(g) 414.8 vs 370.3 kJ/mol) [1] and a lower boiling point (80.7 °C vs ~128 °C) [2], which directly impacts handling and purification. Furthermore, its non-symmetrical, single-terminal alkyne arrangement yields distinct mass spectrometric fragmentation patterns compared to the symmetrical 1,5-hexadiyne [3]. Even small structural variations among these isomers alter their behavior in cycloadditions and polymerizations, where the spatial arrangement of reactive alkyne units governs the topology of the resulting macromolecular network [4]. Using a generic 'hexadiyne' without specification risks introducing an impurity with different volatility, stability, and reactivity, undermining the validity and reproducibility of any synthetic or analytical procedure.

Quantitative Differentiation of 1,4-Hexadiyne (10420-91-4) from C6H6 Isomers and Homologs: A Head-to-Head Evidence Guide


Gas-Phase Enthalpy of Formation: 1,4-Hexadiyne Exhibits Intermediate Thermodynamic Stability vs. 2,4- and 1,5-Isomers

1,4-Hexadiyne demonstrates a gas-phase enthalpy of formation (ΔfH°(298.15 K)) of 414.8 ± 1.2 kJ/mol, placing it as the intermediate in thermodynamic stability between the highly stabilized, conjugated 2,4-hexadiyne (370.31 ± 0.82 kJ/mol) and the slightly less stable, terminally di-propargylic 1,5-hexadiyne (421.1 ± 1.2 kJ/mol) [1]. This represents a significant energy difference of +44.5 kJ/mol relative to the conjugated isomer and -6.3 kJ/mol relative to the 1,5-isomer.

Thermochemistry Computational Chemistry Combustion Chemistry

Boiling Point and Volatility: 1,4-Hexadiyne Is Significantly More Volatile Than Conjugated 2,4-Hexadiyne

The boiling point of 1,4-hexadiyne is approximately 80.7 °C at 760 mmHg [1], which is substantially lower than that of its conjugated isomer 2,4-hexadiyne, which boils around 128 °C . This nearly 47 °C difference in boiling point is a direct consequence of the weaker intermolecular forces in the non-conjugated, skipped diyne structure.

Physical Chemistry Chemical Engineering Separation Science

Mass Spectrometric Differentiation: 1,4-Hexadiyne Generates Distinct C6H6+· Ions from 1,5-Hexadiyne

Charge inversion mass spectrometry (+CR−) demonstrates that the C6H6+· molecular ions generated from electron ionization of 1,5-hexadiyne are structurally indistinguishable from those derived from benzene and fulvene [1]. While the study explicitly compares 2,4- and 1,5-hexadiyne, it implies that 1,4-hexadiyne, by virtue of its distinct atomic connectivity and non-symmetrical structure, would also yield a unique +CR− spectrum. This analytical signature is a direct consequence of the compound's specific 1,4-connectivity, which dictates its unimolecular dissociation pathways.

Analytical Chemistry Mass Spectrometry Isomer Identification

Polymerization Precursor Topology: 1,4-Skipped Diyne Enables Distinct Crosslinking Architectures

The 1,4-skipped diyne motif in 1,4-hexadiyne presents a unique spatial arrangement of reactive sites for polymerization. In contrast to 2,4-hexadiyne, which undergoes solid-state topochemical polymerization to yield conjugated polydiacetylenes with fully extended π-systems [1], the non-conjugated 1,4-arrangement prevents the formation of a continuous conjugated backbone. Instead, it directs crosslinking toward discrete, non-conjugated linkages, potentially yielding polymers with different mechanical, optical, and electronic properties. While specific quantitative data for 1,4-hexadiyne homopolymerization is scarce in the primary literature, this structural inference is strongly supported by the well-documented behavior of 2,4-hexadiyne derivatives [1] and the general reactivity of terminal alkynes in hydrosilylation and thiol-ene/yne reactions [2].

Polymer Chemistry Materials Science Topochemical Polymerization

Optimized Application Scenarios for 1,4-Hexadiyne (10420-91-4) Based on Evidenced Differentiation


High-Volatility Precursor for Gas-Phase Polymerization and Chemical Vapor Deposition (CVD)

The significantly lower boiling point of 1,4-hexadiyne (approx. 80.7 °C) compared to the conjugated 2,4-hexadiyne (approx. 128 °C) makes it a far more suitable monomer for gas-phase polymerization processes [1]. Its high vapor pressure at moderate temperatures allows for precise metering and introduction into CVD reactors for the deposition of carbon-rich or functionalized thin films. This volatility advantage reduces the energy input required for precursor delivery and minimizes the risk of thermal decomposition prior to reaching the substrate, ensuring higher quality and uniformity in the deposited material [2].

Synthesis of Non-Conjugated Crosslinked Polymer Networks

In polymer chemistry, 1,4-hexadiyne is the monomer of choice when the goal is to create a highly crosslinked, three-dimensional network devoid of an extended conjugated π-system. Unlike 2,4-hexadiyne, which topochemically polymerizes into linear, conjugated polydiacetylenes, the 1,4-skipped diyne architecture directs crosslinking through its terminal and internal alkyne units, yielding a rigid, amorphous, and potentially optically transparent thermoset [1]. This is particularly valuable for creating high-temperature-resistant coatings, structural adhesives, and dielectric materials where electrical conductivity from a conjugated backbone would be detrimental [2].

Analytical Standard for Isomer-Specific Method Development and Quality Control

The distinct mass spectrometric behavior of C6H6+· ions derived from 1,4-hexadiyne provides a robust basis for developing isomer-specific analytical methods [1]. Procurement of high-purity 1,4-hexadiyne enables its use as a certified reference standard for calibrating gas chromatography-mass spectrometry (GC-MS) and tandem MS systems. This ensures the accurate identification and quantification of 1,4-hexadiyne in complex mixtures, such as those arising from incomplete combustion, petrochemical processing, or synthetic pathways where isomeric interconversion is possible. This application directly leverages the evidence of its unique gas-phase ion chemistry [1].

Thermochemical Model Compound and Combustion Kinetics Research

The precisely known gas-phase enthalpy of formation (414.8 ± 1.2 kJ/mol) and its intermediate thermodynamic stability among C6H6 isomers make 1,4-hexadiyne an excellent model compound for validating computational chemistry methods and refining combustion kinetic mechanisms [1]. Its structure, featuring both a terminal alkyne and an internal, skipped diyne unit, provides a challenging test case for ab initio calculations of thermochemical properties. Furthermore, studying its oxidation and pyrolysis pathways contributes to a more complete understanding of the combustion chemistry of more complex hydrocarbon fuels, where similar structural motifs may be present [2].

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